1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one
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Overview
Description
1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one is an organic compound characterized by the presence of methoxy and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 3-methylbenzylmagnesium bromide, followed by oxidation to yield the desired ketone. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-2-phenylpropan-1-one
- 1-(4-Methylphenyl)-2-(3-methylphenyl)propan-1-one
- 1-(4-Methoxyphenyl)-2-(4-methylphenyl)propan-1-one
Uniqueness: 1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one is unique due to the specific positioning of the methoxy and methyl groups on the phenyl rings. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
921929-34-2 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O2/c1-12-5-4-6-15(11-12)13(2)17(18)14-7-9-16(19-3)10-8-14/h4-11,13H,1-3H3 |
InChI Key |
AZZVNLNFWSLZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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